"2,2-Dimethylhex-4-ynal chemical properties"
"2,2-Dimethylhex-4-ynal chemical properties"
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2,2-Dimethylhex-4-ynal
Abstract
2,2-Dimethylhex-4-ynal is a bifunctional organic molecule featuring a sterically hindered aldehyde and an internal alkyne. This combination of a quaternary α-carbon and a reactive triple bond makes it a valuable, albeit specialized, building block in synthetic organic chemistry. The aldehyde's reactivity is tempered by significant steric hindrance from the adjacent gem-dimethyl group, influencing the kinetics and outcomes of nucleophilic additions. Concurrently, the internal alkyne offers a site for a variety of addition and transformation reactions. This guide provides a comprehensive overview of the synthesis, physicochemical properties, spectroscopic signature, and detailed reactivity profile of 2,2-Dimethylhex-4-ynal, offering field-proven insights for researchers in chemical synthesis and drug development.
Molecular Structure and Physicochemical Properties
2,2-Dimethylhex-4-ynal possesses a unique structural arrangement. The aldehyde functional group is positioned on a carbon atom bonded to a quaternary center, which imparts significant steric shielding. The internal alkyne between C4 and C5 provides a region of high electron density, susceptible to electrophilic and nucleophilic attack, as well as catalytic transformations.
Computed Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O | (Calculated) |
| Molar Mass | 124.18 g/mol | [1] (analogue) |
| IUPAC Name | 2,2-dimethylhex-4-ynal | (Standard) |
| CAS Number | 100859-36-5 | (Registry) |
| Predicted Boiling Point | ~150-170 °C | (Estimation based on analogues) |
| Predicted Density | ~0.85-0.90 g/cm³ | (Estimation based on analogues) |
Note: Physical properties are estimated based on structurally similar compounds, such as 2,2-dimethylhex-4-yn-3-one and (4E)-2,2-dimethyl-4-hexenal, and general chemical principles.[1][2]
Synthesis and Purification
The most direct and reliable synthesis of 2,2-Dimethylhex-4-ynal involves the oxidation of its corresponding primary alcohol, 2,2-Dimethylhex-4-yn-1-ol.[3] This precursor alcohol is accessible through standard alkyne chemistry. The choice of oxidant is critical to prevent over-oxidation to the carboxylic acid and to avoid side reactions with the alkyne.
Recommended Synthetic Workflow: Oxidation of 2,2-Dimethylhex-4-yn-1-ol
Mild, selective oxidizing agents are required for this transformation. Pyridinium chlorochromate (PCC) or a Swern oxidation are preferred methods in this context.
Caption: Workflow for the synthesis of 2,2-Dimethylhex-4-ynal.
Detailed Experimental Protocol (PCC Oxidation)
Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
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Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM, 10 mL/mmol of alcohol).
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Reagent Addition: Add pyridinium chlorochromate (PCC, ~1.5 equivalents) to the stirring DCM. The mixture will form a heterogeneous orange slurry.
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Substrate Addition: Dissolve 2,2-Dimethylhex-4-yn-1-ol (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the PCC slurry at room temperature.
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Reaction Monitoring: The causality behind this step is to track the consumption of the starting alcohol. Monitor the reaction by Thin Layer Chromatography (TLC) using a hexanes/ethyl acetate eluent system. The disappearance of the alcohol spot (more polar) and the appearance of the aldehyde spot (less polar) indicates reaction progression. The reaction is typically complete within 2-4 hours.
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Workup: Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel or Florisil to filter out the chromium salts. Wash the plug thoroughly with additional ether.
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Purification: Combine the organic filtrates and concentrate them under reduced pressure. The resulting crude oil is then purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 2,2-Dimethylhex-4-ynal.
Spectroscopic Profile
The structure of 2,2-Dimethylhex-4-ynal gives rise to a distinct spectroscopic signature.
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¹H NMR:
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Aldehyde Proton (-CHO): A singlet peak expected around δ 9.5-9.7 ppm. The absence of α-protons means this signal will not be split.
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Gem-Dimethyl Protons (-C(CH₃)₂): A sharp singlet integrating to 6H, expected around δ 1.1-1.3 ppm.
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Methylene Protons (-CH₂-): A quartet (or more complex multiplet due to coupling with the methyl group across the alkyne) around δ 2.3-2.5 ppm.
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Terminal Methyl Protons (CH₃-C≡): A triplet around δ 1.7-1.9 ppm.
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¹³C NMR:
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Carbonyl Carbon (C=O): A signal expected in the downfield region, δ 200-205 ppm.
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Alkynyl Carbons (-C≡C-): Two distinct signals expected between δ 70-90 ppm.
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Quaternary Carbon (-C(CH₃)₂): A signal around δ 45-50 ppm.
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Infrared (IR) Spectroscopy:
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C=O Stretch (Aldehyde): A strong, sharp absorption band around 1725-1740 cm⁻¹.
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C-H Stretch (Aldehyde): Two characteristic medium peaks around 2820 cm⁻¹ and 2720 cm⁻¹.
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C≡C Stretch (Internal Alkyne): A weak to medium absorption band around 2200-2260 cm⁻¹. The internal nature of the alkyne may result in a weak or absent signal.
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Chemical Reactivity and Mechanistic Insights
The molecule's reactivity is governed by its two functional groups. The choice of reagents and conditions can selectively target either the aldehyde or the alkyne.
Reactions at the Aldehyde Carbonyl
The aldehyde is sterically hindered, making it less reactive than unbranched aldehydes.[4] However, it readily undergoes addition reactions with small, potent nucleophiles.
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Reduction: Reduction with sodium borohydride (NaBH₄) in an alcoholic solvent will cleanly convert the aldehyde back to the primary alcohol, 2,2-Dimethylhex-4-yn-1-ol. The alkyne is unreactive under these conditions.
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Organometallic Addition: Grignard reagents (R-MgBr) and organolithium reagents (R-Li) will add to the carbonyl to form secondary alcohols. The steric bulk significantly influences the feasibility and yield of this reaction.
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Wittig Reaction: Reaction with a phosphorus ylide (Ph₃P=CHR) can convert the aldehyde into an alkene, providing a route for carbon chain extension.
Caption: Key reactions at the aldehyde functional group.
Reactions at the Internal Alkyne
The internal alkyne is a versatile handle for further molecular elaboration.[5]
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Hydrogenation:
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Complete Reduction: Catalytic hydrogenation with H₂ over a palladium or platinum catalyst (Pd/C, PtO₂) will reduce the alkyne completely to the corresponding alkane, yielding 2,2-dimethylhexanal.[5]
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Partial Reduction (cis-Alkene): Using Lindlar's catalyst (Pd/CaCO₃, poisoned with lead acetate and quinoline), the alkyne can be selectively reduced to the cis-(Z)-alkene, yielding (Z)-2,2-dimethylhex-4-enal.[5]
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Partial Reduction (trans-Alkene): A dissolving metal reduction (Na in liquid NH₃) will produce the trans-(E)-alkene, (E)-2,2-dimethylhex-4-enal.[5]
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Hydration: Acid-catalyzed hydration in the presence of a mercury(II) salt (HgSO₄, H₂SO₄, H₂O) will add water across the triple bond.[6][7] For an unsymmetrical internal alkyne like this one, this reaction is not regioselective and will produce a mixture of two ketones: 2,2-dimethylhexan-4-one and 2,2-dimethylhexan-5-one.[6][8]
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Halogenation: The addition of one equivalent of Br₂ or Cl₂ will result in an anti-addition to form a dihaloalkene.[9] Excess halogen will lead to a tetrahaloalkane.[9]
Applications in Drug Development and Heterocyclic Synthesis
Alkynyl aldehydes are recognized as powerful intermediates in the synthesis of complex molecules. The dual functionality of 2,2-Dimethylhex-4-ynal makes it a candidate for building scaffolds containing a neopentyl-like quaternary center, a structural motif known to enhance metabolic stability in drug candidates.
Furthermore, the molecule is a prime substrate for intramolecular cyclization reactions or tandem reactions to construct a wide array of N-, O-, and S-containing heterocycles, which are foundational structures in medicinal chemistry. For instance, reaction with aminopyridines can lead to substituted imidazopyridines, or condensation with amidines can yield substituted pyrimidines.
Safety and Handling
As a reactive aldehyde, 2,2-Dimethylhex-4-ynal should be handled with care. It is presumed to be an irritant to the skin, eyes, and respiratory tract. It is likely flammable. Store in a cool, dry, well-ventilated area under an inert atmosphere to prevent oxidation of the aldehyde group. All manipulations should be conducted within a chemical fume hood.
Conclusion
2,2-Dimethylhex-4-ynal represents a synthetically useful, bifunctional building block. Its sterically encumbered aldehyde offers a site for controlled nucleophilic additions, while the internal alkyne provides a gateway for a diverse range of transformations, including stereoselective reductions and additions. Understanding the interplay between these two functional groups allows the synthetic chemist to strategically design complex molecular architectures for applications in materials science and pharmaceutical development.
References
-
Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. (2023). RSC Publishing. Available at: [Link]
-
Reactions of Alkynes - Addition of HX and X₂. (2024). Chemistry LibreTexts. Available at: [Link]
-
Reactions of Alkynes. (n.d.). University of Calgary. Available at: [Link]
-
PubChem. (n.d.). (4E)-2,2-dimethyl-4-hexenal. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Hex-4-yn-3-one, 2,2-dimethyl-. National Center for Biotechnology Information. Available at: [Link]
-
Alkyne Reactivity. (n.d.). Michigan State University Department of Chemistry. Available at: [Link]
-
Hydration of Alkynes. (2023). OpenStax. Available at: [Link]
-
Alkynes to Aldehydes and Ketones. (2024). Chemistry Steps. Available at: [Link]
-
PubChem. (n.d.). 2,2-Dimethylhex-4-yn-1-ol. National Center for Biotechnology Information. Available at: [Link]
-
Reactivity of Aldehydes & Ketones. (2023). Chemistry LibreTexts. Available at: [Link]
Sources
- 1. Hex-4-yn-3-one, 2,2-dimethyl- | C8H12O | CID 144526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (4E)-2,2-dimethyl-4-hexenal | C8H14O | CID 14521364 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2-Dimethylhex-4-yn-1-ol | C8H14O | CID 54751860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgosolver.com [orgosolver.com]
- 6. Alkyne Reactivity [www2.chemistry.msu.edu]
- 7. 9.4 Hydration of Alkynes - Organic Chemistry | OpenStax [openstax.org]
- 8. Alkynes to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
